Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate
Description
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate is a heterocyclic compound featuring a thiazole ring substituted at the 4-position, an amino group at the β-carbon, and a methyl ester moiety.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate |
InChI |
InChI=1S/C7H10N2O2S/c1-11-7(10)2-5(8)6-3-12-4-9-6/h3-5H,2,8H2,1H3 |
InChI Key |
PHEFZFJGRZUSLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CSC=N1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate typically involves two key steps:
- Formation of the 1,3-thiazole ring via condensation reactions.
- Introduction of the amino and ester functional groups on the propanoate side chain.
A widely used method for thiazole ring construction is the Hantzsch synthesis , which involves the condensation of α-haloketones or aldehydes with thioamides or thiourea derivatives. This method is favored for its simplicity and efficiency in generating various thiazole derivatives with functionalized side chains.
Specific Synthetic Route from N-Substituted β-Alanine Derivatives
Research by Sokolov et al. (2018) describes the synthesis of related β-amino acid thiazole derivatives starting from N-phenyl-N-thiocarbamoyl-β-alanine, which can be adapted for this compound preparation. The process involves:
- Reacting N-phenyl-N-thiocarbamoyl-β-alanine with α-haloketones or haloaldehydes under reflux conditions in various solvents (water, acetic acid, DMF, ethanol).
- The reaction proceeds optimally in water with sodium carbonate as a base at elevated temperatures (90–100 °C) for about 5 hours.
- Acidification of the reaction mixture to pH 6 with acetic acid precipitates the thiazole derivative.
- Subsequent purification steps include filtration, washing, and recrystallization to isolate the product.
This method yields the thiazole ring fused to the β-amino acid framework, which can then be esterified to obtain the methyl ester derivative.
Esterification to Methyl Ester
The methyl ester group is typically introduced by esterification of the free acid form using methanol in the presence of an acid catalyst such as concentrated hydrochloric acid or sulfuric acid. For example:
- The acid is dissolved in methanol.
- Concentrated HCl is added dropwise at room temperature.
- The mixture is heated to 80–85 °C and stirred for 8 hours.
- After cooling, the reaction mixture is neutralized and extracted to isolate the methyl ester.
This esterification step is crucial to obtain this compound from its acid precursor.
Protection and Deprotection Strategies
In complex syntheses involving multiple functional groups, protection of amino groups is often required. For example:
- Use of di-tert-butyl dicarbonate (DiBOC) for amino group protection.
- Triethylamine as a base to facilitate protection reactions.
- Subsequent deprotection under mild acidic or basic conditions to regenerate the free amino group.
These steps ensure selective functionalization and prevent side reactions.
Purification and Isolation Techniques
Isolation of this compound and related intermediates involves:
- Solvent removal by rotary evaporation (e.g., Buchi Rotavapor).
- Filtration and washing with solvents such as toluene or dichloromethane.
- Advanced drying techniques like spray drying, agitated thin film drying, or freeze drying (lyophilization) to obtain solid dispersions or pure compounds.
These techniques enhance purity and stability of the final compound.
Data Table: Summary of Key Preparation Steps and Conditions
Detailed Research Findings
- The Hantzsch method is confirmed as a robust approach for synthesizing thiazole-containing β-amino acids, including this compound, with good yields and selectivity.
- Reaction conditions such as solvent choice and base significantly affect the yield; water with sodium carbonate base provides optimal results.
- Esterification under acidic methanol reflux conditions efficiently converts the acid to the methyl ester without significant side reactions.
- Protection strategies using DiBOC and triethylamine allow for selective functional group manipulation, essential in multi-step syntheses involving sensitive groups.
- Purification methods including rotary evaporation and lyophilization ensure removal of solvents and isolation of the compound in a stable solid form.
- The synthesized compounds have been characterized by standard analytical techniques including NMR (1H, 13C), IR spectroscopy, and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group may also play a role in facilitating cellular uptake and distribution within biological systems .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate and related compounds:
Key Observations:
Thiazole Substitution Position: The 4-position thiazole in the target compound contrasts with 2-position thiazole derivatives (e.g., compounds in ), which may alter electronic properties and binding interactions in biological systems. Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate shares the 4-position thiazole but lacks the amino group, highlighting the role of amino substitution in reactivity.
Functional Group Impact: Methyl vs. ethyl esters influence solubility and metabolic stability. For example, ethyl esters (as in ) may enhance lipophilicity compared to methyl esters.
Comparison with Similar Compounds:
- Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate : Synthesized via alkyne coupling reactions, emphasizing the role of propiolic acid derivatives.
- 3-((5-Acetyl-4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid : Utilizes S-substitution of 1,3,4-oxadiazole-thiol intermediates, followed by electrophilic aromatic substitution.
Biological Activity
Methyl 3-amino-3-(1,3-thiazol-4-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 186.23 g/mol. The presence of the thiazole ring contributes significantly to its biological activity, making it a subject of interest in drug development.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Thiazole derivatives, including this compound, have demonstrated effectiveness against various bacterial strains and fungi. The thiazole moiety enhances interactions with microbial targets, leading to increased antimicrobial efficacy.
2. Antitumor Activity
- Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against several cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications in the thiazole structure can enhance antiproliferative activity. This compound may exhibit similar properties due to its structural characteristics .
3. Anticonvulsant Properties
- Compounds containing thiazole rings have been evaluated for their anticonvulsant activity. Initial studies suggest that this compound could potentially be developed as an anticonvulsant agent based on its structural analogs .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Here are some common methods:
- Starting Materials : The synthesis often begins with commercially available thiazole derivatives and amino acids.
- Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activating agents such as DCC (Dicyclohexylcarbodiimide).
- Reaction Conditions : Reactions are generally carried out under controlled temperatures and pH to optimize yield and purity.
Case Studies
Several studies have highlighted the biological activity of similar thiazole compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Thiazole derivative 1 | Antitumor | 1.61 µg/mL | |
| Thiazole derivative 2 | Anticonvulsant | ED50 not specified | |
| Thiazole derivative 3 | Antimicrobial | Effective against multiple strains |
These studies underscore the potential of thiazole-containing compounds in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
